2-Methylcitric acid trisodium

Description

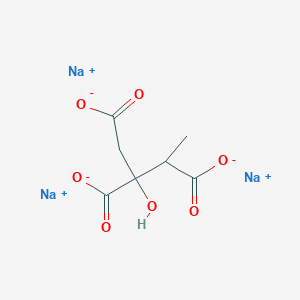

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trisodium;2-hydroxybutane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLKAWNRQOHUKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036537 | |

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117041-96-0 | |

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylcitric Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 2-methylcitric acid trisodium (B8492382) salt, a key metabolite in the methylcitrate cycle and a biomarker for certain metabolic disorders. The following sections detail a plausible synthetic route, purification protocols, and expected quantitative outcomes, compiled from established chemical principles and analogous procedures.

Synthesis of 2-Methylcitric Acid Triethyl Ester via Reformatsky Reaction

A viable approach for the synthesis of the 2-methylcitric acid carbon skeleton is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a ketone or aldehyde, mediated by zinc metal. In this proposed synthesis, diethyl 2-methylsuccinate acts as the ketone analog (specifically, an ester that can be enolized) and ethyl bromoacetate (B1195939) serves as the α-halo ester.

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M hydrochloric acid for 5 minutes, followed by washing with deionized water, ethanol (B145695), and diethyl ether, and drying under a high vacuum.

-

Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to the activated zinc.

-

Initiation of Reaction: A small amount of a solution of diethyl 2-methylsuccinate (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The reaction mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

-

Addition of Reactants: The remaining solution of diethyl 2-methylsuccinate and ethyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M sulfuric acid to quench the reaction and dissolve any unreacted zinc. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 2-methylcitric acid triethyl ester.

Hydrolysis of 2-Methylcitric Acid Triethyl Ester

The triethyl ester is hydrolyzed to the corresponding tricarboxylic acid using basic conditions, a process also known as saponification.

-

Saponification: The crude 2-methylcitric acid triethyl ester is dissolved in ethanol. An aqueous solution of sodium hydroxide (B78521) (3.5 equivalents) is added, and the mixture is heated to reflux for 4-6 hours.[1][2] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Trisodium Salt: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting solid is the crude 2-Methylcitric acid trisodium salt.

Purification of this compound Salt

Purification of the crude trisodium salt can be achieved through a combination of crystallization and ion-exchange chromatography to obtain a high-purity product.

Crystallization is a robust method for purifying solid compounds. For highly polar, water-soluble salts like this compound salt, a mixed-solvent system or evaporation crystallization is often effective.

-

Dissolution: The crude trisodium salt is dissolved in a minimum amount of hot deionized water.

-

Precipitation: A water-miscible organic solvent in which the salt is poorly soluble, such as ethanol or isopropanol, is slowly added to the hot aqueous solution until a slight turbidity persists.

-

Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove residual solvents and water.[3]

For removal of ionic impurities and to ensure high purity, anion-exchange chromatography can be employed.[4]

-

Resin Preparation: A strong anion exchange resin (e.g., a quaternary ammonium-based resin) is packed into a chromatography column and equilibrated with deionized water until the pH of the eluent is neutral.

-

Sample Loading: An aqueous solution of the recrystallized this compound salt is loaded onto the column.

-

Washing: The column is washed with several column volumes of deionized water to remove any non-ionic or weakly bound impurities.

-

Elution: The 2-methylcitrate is eluted from the column using a linear gradient of a salt solution, such as sodium chloride (0 to 1 M).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product, for instance by conductivity measurements or a specific assay.

-

Desalting and Isolation: The fractions containing the pure 2-methylcitrate are pooled. The eluting salt (e.g., NaCl) can be removed by a subsequent desalting step (e.g., size-exclusion chromatography or diafiltration). Finally, the water is removed by lyophilization or evaporation to yield the highly purified this compound salt.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound salt based on the described protocols. These values are estimates based on typical yields for analogous reactions and purification methods.

| Parameter | Synthesis of Triethyl Ester | Hydrolysis | Crystallization | Ion-Exchange Chromatography |

| Starting Material | Diethyl 2-methylsuccinate | 2-Methylcitric acid triethyl ester | Crude this compound salt | Recrystallized this compound salt |

| Key Reagents | Ethyl bromoacetate, Zinc | Sodium hydroxide | Water, Ethanol/Isopropanol | Anion exchange resin, NaCl |

| Estimated Yield | 60-70% | >95% | 80-90% | >90% |

| Estimated Purity | - | - | >95% | >99% |

Visualizations

References

stereoisomers of 2-Methylcitric acid and their biological activity

An In-depth Technical Guide on the Stereoisomers of 2-Methylcitric Acid and Their Biological Activity

Abstract

2-Methylcitric acid (2-MCA) is a key metabolite in the propionate (B1217596) catabolism pathway, known as the methylcitric acid cycle. As a molecule with two chiral centers, it exists as four distinct stereoisomers, each possessing unique biological activities and significance. The accumulation of 2-MCA is a critical diagnostic marker for several inherited metabolic disorders, including propionic acidemia and methylmalonic aciduria. This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcitric acid, detailing their enzymatic synthesis, biological roles, and inhibitory effects on key metabolic enzymes. We present quantitative data on enzyme kinetics, detailed experimental protocols for stereoisomer separation and quantification, and visual diagrams of the relevant metabolic pathways and analytical workflows to serve as a resource for researchers, scientists, and professionals in drug development.

The Stereoisomers of 2-Methylcitric Acid

2-Methylcitric acid (C₇H₁₀O₇) possesses two stereocenters, at carbons 2 and 3, giving rise to four stereoisomers:

-

(2S,3S)-2-methylcitric acid

-

(2R,3S)-2-methylcitric acid

-

(2S,3R)-2-methylcitric acid

-

(2R,3R)-2-methylcitric acid

The specific spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups dictates their interaction with enzymes and their ultimate metabolic fate.

Biological Activity and Metabolic Significance

The biological relevance of 2-MCA stereoisomers is primarily centered around the methylcitric acid cycle , a metabolic pathway for the oxidation of propionyl-CoA, which is toxic in high concentrations.

-

2-Methylcitrate Synthase (MCS): This enzyme, encoded by the prpC gene in E. coli, catalyzes the condensation of propionyl-CoA and oxaloacetate.[1][2] It exhibits high stereospecificity, primarily producing the (2R,3S)-2-methylcitric acid isomer.[3][4] This reaction is the entry point into the methylcitric acid cycle. In contrast, the animal enzyme citrate (B86180) (si)-synthase can produce (2S,3S), (2S,3R), and a small amount of the (2R,3S) isomers from the same substrates, albeit with a much lower reaction velocity than with its primary substrate, acetyl-CoA.[3][5]

-

Aconitase: This enzyme of the TCA cycle catalyzes the stereo-specific isomerization of citrate to isocitrate.[6] Aconitase also acts on 2-methylcitrate isomers. It is involved in the conversion of 2-methylcitrate to 2-methylisocitrate.[7]

-

Inhibitory Effects: Accumulation of 2-methylcitrate, as seen in propionic acidemia, can have significant inhibitory effects on several key metabolic enzymes. While many studies do not differentiate between the stereoisomers, the mixture has been shown to inhibit citrate synthase, aconitase, and both NAD⁺- and NADP⁺-linked isocitrate dehydrogenases.[8] The (2R,3R)-isomer, in particular, has been suggested as a potential inhibitor of aconitase.[3] Furthermore, 2-MCA can inhibit glutamate (B1630785) dehydrogenase and induce mitochondrial permeability transition, potentially contributing to the neurological damage seen in associated metabolic diseases.[9][10]

-

Clinical Relevance: Elevated levels of 2-methylcitric acid in blood and urine are a key biomarker for inherited metabolic disorders such as propionic acidemia, methylmalonic aciduria, and vitamin B12 deficiency.[11][12] Quantification of 2-MCA is a crucial second-tier test in newborn screening to improve specificity and reduce false-positive rates.[13][14][15]

Quantitative Data on Biological Activity

The following table summarizes the known quantitative data on the interaction of 2-methylcitric acid with various metabolic enzymes. Note that many studies use a mixture of isomers.

| Stereoisomer(s) | Enzyme/Transporter | Activity | K_i / K_m / K_a / IC₅₀ | Nature of Inhibition | Organism/Tissue Source |

| Mixture | Citrate Synthase | Inhibition | K_i: 1.5-7.6 mM[8] | Competitive[8] | Not Specified |

| Mixture | Aconitase | Inhibition | K_i: 1.5-7.6 mM[8] | Non-competitive[8] | Not Specified |

| (2R,3R)-isomer | Aconitase | Inhibition | Not specified[3] | Not specified[3] | Not Specified |

| Mixture | NAD⁺-Isocitrate Dehydrogenase | Inhibition | K_i: 1.5-7.6 mM[8] | Competitive[8] | Not Specified |

| Mixture | NADP⁺-Isocitrate Dehydrogenase | Inhibition | K_i: 1.5-7.6 mM[8] | Competitive[8] | Not Specified |

| Mixture | Phosphofructokinase | Inhibition | IC₅₀: ~1 mM[8] | Not specified[8] | Not Specified |

| Mixture | Glutamate Dehydrogenase | Inhibition | IC₅₀: ~0.5 mM[9] | Competitive (vs. glutamate)[9] | Rat Brain Mitochondria[9] |

| Mixture | Acetyl-CoA Carboxylase | Activation | K_a: 2.8 mM[8] | N/A | Not Specified |

| Mixture | Mitochondrial Tricarboxylate Carrier | Transport/Inhibition | Apparent K_m: 3.3 mM[8] | Competitive (vs. citrate)[8] | Rat Liver Mitochondria[8] |

Experimental Protocols

Separation and Analysis of 2-Methylcitric Acid Stereoisomers

The separation of the four stereoisomers is challenging due to their similar physical properties but can be achieved through derivatization followed by gas chromatography.

-

Objective: To separate and identify the four stereoisomers of 2-methylcitric acid from a biological sample or reaction mixture.

-

Principle: The carboxylic acid and hydroxyl groups are derivatized to form volatile esters. These diastereomeric derivatives can then be separated on a non-chiral gas chromatography column and detected by mass spectrometry.

-

Methodology (based on Wadman et al., 1994[3]):

-

Sample Preparation: Extract organic acids from the acidified biological sample (e.g., urine) using a solvent like ethyl acetate.

-

Derivatization:

-

Esterify the three carboxyl groups using an enantiomerically pure alcohol, such as (-)-2-butanol, to form tri-(-)-2-butyl esters. This step creates diastereomers.

-

Acetylate the free hydroxyl group using a reagent like acetic anhydride.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: Use a nonchiral stationary phase capillary column (e.g., SE-30).[3]

-

Injection: Inject the derivatized sample into the GC system.

-

Separation: The diastereomeric derivatives will have different retention times, allowing for their separation.

-

Detection: Use a mass spectrometer to detect and identify the separated isomers based on their mass spectra and fragmentation patterns.

-

-

Quantification of Total 2-Methylcitric Acid in Dried Blood Spots

For clinical screening, total 2-MCA is often quantified using a more high-throughput method like LC-MS/MS.

-

Objective: To accurately quantify total 2-methylcitric acid in a dried blood spot (DBS) for newborn screening.

-

Principle: Analytes are extracted from the DBS, derivatized to enhance ionization efficiency and chromatographic retention, and then quantified using liquid chromatography-tandem mass spectrometry with stable isotope-labeled internal standards.

-

Methodology (based on Turgeon et al., 2021[14]):

-

Sample Preparation: Punch a small disc from the DBS card.

-

Extraction: Extract the metabolites, including 2-MCA and a labeled internal standard (e.g., d₃-2-MCA), from the DBS punch using a suitable solvent mixture.

-

Derivatization: Convert 2-MCA to a derivative that is more amenable to reverse-phase LC-MS/MS analysis. A common method is butylation, which esterifies the carboxyl groups.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatography: Perform chromatographic separation using a reverse-phase column (e.g., C18).

-

Ionization: Use electrospray ionization (ESI) in positive or negative mode.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native 2-MCA and the internal standard.

-

-

Quantification: Calculate the concentration of 2-MCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations: Pathways and Workflows

References

- 1. uniprot.org [uniprot.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 5. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitase - Wikipedia [en.wikipedia.org]

- 7. Rhea - reaction knowledgebase [rhea-db.org]

- 8. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methylcitric acid | Methylcitric acid | TargetMol [targetmol.com]

- 11. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 12. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Methylcitric Acid Cycle: A Core Metabolic Hub in Bacteria and Yeast

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methylcitric acid cycle, also known as the methylcitrate cycle, is a critical metabolic pathway in a wide range of bacteria and yeast.[1] This cycle primarily serves to metabolize propionyl-CoA, a potentially toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[2][3] By converting propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), the 2-methylcitric acid cycle not only detoxifies the cell but also funnels these metabolites into central carbon metabolism, contributing to cellular energy and biomass production.[2] Its presence in many pathogenic microorganisms and absence in humans makes it a compelling target for the development of novel antimicrobial agents.[4][5] This guide provides a comprehensive overview of the 2-methylcitric acid cycle, including its core reactions, enzymatic players, regulation, and the experimental methodologies used to study it.

The Core Pathway: Enzymes and Reactions

The 2-methylcitric acid cycle consists of a series of enzymatic reactions that ultimately convert propionyl-CoA and oxaloacetate into pyruvate and succinate. The core of the pathway is catalyzed by three key enzymes: 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB or ICL).

1. 2-Methylcitrate Synthase (PrpC): The cycle is initiated by the Claisen condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC), to form (2S,3S)-2-methylcitrate.[6] This enzyme is a homolog of citrate (B86180) synthase from the tricarboxylic acid (TCA) cycle and, in some organisms, can exhibit promiscuous activity with acetyl-CoA.[7][8]

2. 2-Methylcitrate Dehydratase (PrpD) and Aconitase (Acn): The next step involves the conversion of 2-methylcitrate to 2-methylisocitrate. This is typically a two-step process involving dehydration to cis-2-methylaconitate, followed by hydration. In many bacteria, 2-methylcitrate dehydratase (PrpD) catalyzes the initial dehydration, while a TCA cycle aconitase (AcnA or AcnB) can perform the subsequent hydration.[9][10] In some cases, PrpD itself is a bifunctional enzyme.

3. 2-Methylisocitrate Lyase (PrpB/ICL): The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, a reaction catalyzed by 2-methylisocitrate lyase (PrpB).[11] This enzyme is a member of the isocitrate lyase (ICL) family, and in some organisms, the glyoxylate (B1226380) shunt enzyme ICL can also catalyze this reaction, highlighting the metabolic crosstalk between these pathways.[3]

The succinate produced re-enters the TCA cycle to regenerate oxaloacetate, thus closing the cycle. The net result is the conversion of one molecule of propionyl-CoA to one molecule of pyruvate.

Quantitative Data: Enzyme Kinetics and Metabolite Levels

The efficiency and regulation of the 2-methylcitric acid cycle are dictated by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes in Bacteria

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |

| PrpC | Escherichia coli K12 | Propionyl-CoA | 17 - 37 | 0.33 | - | [6] |

| Oxaloacetate | 5 | - | - | [6] | ||

| Salmonella enterica | Propionyl-CoA | 21 | - | 1.8 | [7] | |

| Oxaloacetate | 4.5 | - | - | [7] | ||

| PrpD | Escherichia coli | (2S,3S)-2-Methylcitrate | - | - | - | [9] |

| PrpB | Escherichia coli | (2R,3S)-2-Methylisocitrate | 19 | - | 105 | [12] |

| Salmonella enterica | (2R,3S)-2-Methylisocitrate | 19 | - | 74 | [12] |

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, etc.). "-" indicates data not available in the cited sources.

Table 2: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes in Yeast

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference(s) |

| Cit2 (2-MCS activity) | Saccharomyces cerevisiae | Propionyl-CoA | - | - | - | [13] |

| Oxaloacetate | - | - | - | [13] | ||

| PrpD homolog | Yarrowia lipolytica | 2-Methylcitrate | - | - | - | [14] |

| ICL2 (MCL activity) | Saccharomyces cerevisiae | 2-Methylisocitrate | - | - | - | [15] |

Note: Quantitative kinetic data for yeast 2-methylcitric acid cycle enzymes is less abundant in the literature. Cit2 is a peroxisomal citrate synthase with 2-methylcitrate synthase activity. ICL2 is the primary 2-methylisocitrate lyase in S. cerevisiae.

Table 3: Intracellular Metabolite Concentrations

| Metabolite | Organism/Condition | Concentration | Reference(s) |

| Propionyl-CoA | Aspergillus nidulans (propionate growth) | Elevated in mcsA mutant | [16] |

| 2-Methylcitrate | Human (Propionic/Methylmalonic Acidemia) | 1.0–12.0 µmol/L (in dried blood spots) | [17] |

| Bacillus thuringiensis (prpD mutant) | Accumulated | [18] |

Signaling Pathways and Regulation

The 2-methylcitric acid cycle is tightly regulated to meet the metabolic needs of the cell and to prevent the accumulation of toxic intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 3. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. Salmonella typhimurium LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Two prpDBC Gene Clusters in Corynebacterium glutamicum and Their Involvement in Propionate Degradation via the 2-Methylcitrate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AcnC of Escherichia coli is a 2-methylcitrate dehydratase (PrpD) that can use citrate and isocitrate as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro conversion of propionate to pyruvate by Salmonella enterica enzymes: 2-methylcitrate dehydratase (PrpD) and aconitase Enzymes catalyze the conversion of 2-methylcitrate to 2-methylisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Enteric Bacterial Metabolites Propionic and Butyric Acid Modulate Gene Expression, Including CREB-Dependent Catecholaminergic Neurotransmission, in PC12 Cells - Possible Relevance to Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methylcitric Acid in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker and a potential pathogenetic molecule in a group of inherited metabolic disorders collectively known as organic acidemias, which are frequently characterized by severe neurological dysfunction. This technical guide provides an in-depth analysis of the role of 2-MCA in neurological disorders, with a focus on propionic acidemia (PA) and methylmalonic acidemia (MMA). It covers the biochemical origins of 2-MCA, its neurotoxic mechanisms, quantitative data on its accumulation in various biological fluids, and detailed experimental protocols for its detection. Furthermore, this guide illustrates the key signaling pathways affected by 2-MCA, offering a valuable resource for researchers and professionals in the field of neurology and drug development.

Introduction

2-Methylcitric acid is a tricarboxylic acid that accumulates in biological fluids of patients with certain inborn errors of metabolism, most notably propionic acidemia and methylmalonic acidemia.[1][2] These autosomal recessive disorders are caused by deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively, leading to the accumulation of propionyl-CoA.[3][4] Under these pathological conditions, propionyl-CoA is alternatively metabolized through the methylcitrate cycle, where it condenses with oxaloacetate to form 2-methylcitrate.[3] While initially considered just a diagnostic marker, mounting evidence suggests that 2-MCA is not an inert bystander but an active contributor to the neuropathology observed in these diseases.[1][5]

The neurological symptoms in patients with elevated 2-MCA can be severe and include developmental delay, seizures, lethargy, and coma.[4] This guide delves into the molecular mechanisms underlying 2-MCA's neurotoxicity, providing a comprehensive resource for understanding its impact on the central nervous system.

Biochemical Pathway: The Methylcitrate Cycle

The formation of 2-methylcitric acid is a key component of the methylcitrate cycle, a metabolic pathway that processes propionyl-CoA. In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which then enters the citric acid cycle (TCA cycle). However, in disorders like propionic acidemia and methylmalonic acidemia, this primary pathway is impaired.[3]

The accumulation of propionyl-CoA shunts this metabolite into the methylcitrate cycle. The first and rate-limiting step of this cycle is the condensation of propionyl-CoA with oxaloacetate to form (2R,3S)-2-methylcitrate, a reaction catalyzed by citrate (B86180) synthase.[6] Subsequent enzymatic steps convert 2-methylcitrate to other intermediates, but in the context of these metabolic disorders, its production far exceeds its catabolism, leading to its accumulation.

References

- 1. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. m.youtube.com [m.youtube.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Brain damage in methylmalonic aciduria: 2-methylcitrate induces cerebral ammonium accumulation and apoptosis in 3D organotypic brain cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 2-Methylcitric Acid Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 2-methylcitric acid stereoisomers, crucial intermediates in propionate (B1217596) metabolism and potential biomarkers for certain metabolic disorders. This document details the enzymes involved, their stereoselectivity, kinetic properties, and the experimental protocols for their synthesis and analysis.

Introduction to 2-Methylcitric Acid and its Stereoisomers

2-Methylcitric acid is a tricarboxylic acid that plays a key role in the methylcitrate cycle, a metabolic pathway for the oxidation of propionate, which is toxic to cells if it accumulates. This cycle is particularly important in various microorganisms and has implications in human metabolic disorders. 2-Methylcitric acid exists as four stereoisomers due to its two chiral centers: (2R,3S), (2S,3R), (2S,3S), and (2R,3R). The specific stereoisomer produced is dependent on the enzyme used in its synthesis.

Key Enzymes in 2-Methylcitric Acid Synthesis

The primary enzymes responsible for the synthesis of 2-methylcitric acid stereoisomers are synthases that catalyze the condensation of an acyl-CoA with oxaloacetate. The stereochemical outcome of the reaction is determined by the specific synthase employed.

2-Methylcitrate Synthase (PrpC)

2-Methylcitrate synthase (EC 2.3.3.5), encoded by the prpC gene, is the key enzyme of the methylcitrate cycle.[1] It catalyzes the condensation of propanoyl-CoA and oxaloacetate to produce (2R,3S)-2-methylcitrate.[2] This enzyme is found in a variety of organisms, including bacteria like Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa, as well as fungi such as Candida lipolytica.[2][3]

Si-Citrate Synthase

Si-citrate synthase (EC 2.3.3.1), a central enzyme in the citric acid cycle, can also utilize propanoyl-CoA as a substrate, although less efficiently than its natural substrate, acetyl-CoA. This enzyme exhibits different stereoselectivity compared to 2-methylcitrate synthase, producing a mixture of 2-methylcitric acid stereoisomers. Notably, it generates the (2S,3S)- and (2S,3R)-isomers, with a small amount of the (2R,3S)-isomer.[4]

Re-Citrate Synthase

Quantitative Data on Enzyme Activity

The following tables summarize the kinetic parameters and specific activities of various synthases involved in the production of 2-methylcitric acid stereoisomers.

Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC) with Propanoyl-CoA and Acetyl-CoA

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |

| Salmonella typhimurium PrpC | Propanoyl-CoA | - | - | 3.1 x 105 | |

| Salmonella typhimurium PrpC | Acetyl-CoA | - | - | 1.0 x 104 | |

| Escherichia coli PrpC | Oxaloacetate | 5 | - | - | |

| Escherichia coli PrpC | Propanoyl-CoA | 37 | 0.33 | - | |

| Escherichia coli PrpC | Acetyl-CoA | 101 | 0.11 | - |

Table 2: Specific Activities of 2-Methylcitrate Synthase in Burkholderia sacchari

| Carbon Source | Specific Activity (U/mg of protein) | Reference |

| Sodium gluconate | 0.076 | |

| Sodium propionate | 0.410 |

Table 3: Stereoisomeric Products of Different Synthases

| Enzyme | Substrate | Stereoisomeric Product(s) | Reference |

| 2-Methylcitrate Synthase (Candida lipolytica) | Propanoyl-CoA + Oxaloacetate | (2R,3S)-2-Methylcitric acid | [4] |

| si-Citrate Synthase | Propanoyl-CoA + Oxaloacetate | (2S,3S)- and (2S,3R)-2-Methylcitric acid (major), (2R,3S)-2-Methylcitric acid (minor) | [4] |

Signaling Pathways and Experimental Workflows

The Methylcitrate Cycle

The enzymatic synthesis of (2R,3S)-2-methylcitric acid by 2-methylcitrate synthase is the initial and committing step of the methylcitrate cycle. This pathway is crucial for propionate catabolism.

References

- 1. journals.asm.org [journals.asm.org]

- 2. (PDF) Identification and Characterization of Re-Citrate [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Methylcitric Acid: An Endogenous Human Metabolite and Key Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that has emerged from relative obscurity to become a metabolite of significant interest in human biochemistry and clinical diagnostics. Initially identified in the context of inborn errors of metabolism, its role is now understood to extend to fundamental cellular processes and potential toxicological pathways. This technical guide provides a comprehensive overview of 2-methylcitric acid as an endogenous metabolite, detailing its biochemical synthesis and degradation, physiological concentrations, and analytical quantification. Furthermore, it explores the pathophysiological implications of its accumulation and its impact on cellular signaling, offering crucial insights for researchers and professionals in drug development.

Biochemical Pathway of 2-Methylcitric Acid

In humans, 2-methylcitric acid is not a product of a primary metabolic pathway but rather an alternative metabolite formed from the accumulation of propionyl-CoA.[1][2] Propionyl-CoA is a three-carbon thioester primarily derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.[3]

Under normal physiological conditions, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA. Methylmalonyl-CoA is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, allowing it to enter the tricarboxylic acid (TCA) cycle.[4]

However, in certain pathological states, such as the inherited metabolic disorders propionic acidemia (PA) and methylmalonic aciduria (MMA), or in cases of vitamin B12 deficiency, the normal catabolism of propionyl-CoA is impaired.[1][5] This leads to an accumulation of propionyl-CoA, which can then be utilized by citrate (B86180) synthase in a side reaction. Instead of its usual substrate, acetyl-CoA, citrate synthase condenses propionyl-CoA with oxaloacetate to form 2-methylcitrate.[6][7]

The subsequent metabolism of 2-methylcitric acid occurs via the methylcitrate cycle, a pathway analogous to the initial steps of the TCA cycle. This cycle involves the following key enzymatic steps:

-

Formation: Propionyl-CoA and oxaloacetate are condensed by 2-methylcitrate synthase to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate (2-methylcitric acid).[8]

-

Dehydration: 2-methylcitrate dehydratase (also known as aconitase C) catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.[9]

-

Hydration: The same enzyme then catalyzes the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

Cleavage: 2-methylisocitrate lyase cleaves 2-methylisocitrate into succinate (B1194679) and pyruvate.[10]

While this pathway allows for an alternative route for propionyl-CoA metabolism, its capacity is limited. In disease states, the rate of 2-methylcitric acid formation far exceeds its clearance, leading to its accumulation in tissues and biological fluids.[2]

References

- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. mdpi.com [mdpi.com]

- 3. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 6. Assessment of methylcitrate and methylcitrate to citrate ratio in dried blood spots as biomarkers for inborn errors of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases [frontiersin.org]

The Methylcitrate Cycle: An In-Depth Technical Guide on its Discovery, Mechanisms, and Significance

A comprehensive overview for researchers, scientists, and drug development professionals on the metabolic pathway central to propionate (B1217596) metabolism and its implications in microbial physiology and pathogenesis.

Abstract

The methylcitrate cycle is a crucial metabolic pathway for the assimilation of propionate, a key intermediate in the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol. First elucidated in fungi in the 1970s and later in bacteria, this cycle serves a vital detoxification role by converting toxic propionyl-CoA into the central metabolites pyruvate (B1213749) and succinate (B1194679). This technical guide provides an in-depth exploration of the discovery and history of the methylcitrate cycle, its core enzymatic reactions, the genetic regulation of its components, and its intricate relationship with the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles. Detailed experimental protocols for key assays and analyses are provided, along with a comprehensive summary of the quantitative data available for the cycle's enzymes. Furthermore, this guide employs Graphviz visualizations to illustrate the signaling pathways and experimental workflows, offering a clear and concise resource for professionals in research and drug development.

Discovery and History

The journey to understanding the methylcitrate cycle began with early observations of propionate metabolism in microorganisms. While the intermediate 2-methylisocitric acid was first synthesized in 1886, the complete metabolic pathway was not discovered until 1973 in fungi.[1] Initially, it was believed to be exclusive to fungal species like Candida lipolytica and Aspergillus nidulans.[1]

A significant breakthrough came in 1999 with the discovery of the methylcitrate cycle in the bacteria Salmonella enterica and Escherichia coli.[1] This finding broadened the known distribution of the pathway and highlighted its importance in a wider range of organisms. Subsequent research has solidified the methylcitrate cycle's role in propionate metabolism and detoxification across various bacteria and fungi.

The Core Metabolic Pathway

The methylcitrate cycle is a cyclic series of enzymatic reactions that ultimately converts propionyl-CoA and oxaloacetate into pyruvate and succinate. This process allows organisms to utilize propionate as a carbon and energy source while mitigating the toxic effects of propionyl-CoA accumulation. The key enzymes and their respective reactions are outlined below.

Key Enzymes and Intermediates

The central enzymes of the methylcitrate cycle are:

-

Methylcitrate Synthase (PrpC): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

-

Methylcitrate Dehydratase (PrpD): Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.

-

Aconitase (AcnB) or a dedicated 2-methyl-cis-aconitate hydratase: Catalyzes the hydration of 2-methyl-cis-aconitate to 2-methylisocitrate.

-

Methylisocitrate Lyase (PrpB): Cleaves 2-methylisocitrate to yield pyruvate and succinate.

The net reaction of the methylcitrate cycle is:

Propionyl-CoA + Oxaloacetate → Pyruvate + Succinate + CoA

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the methylcitrate cycle are determined by the kinetic properties of its constituent enzymes. A summary of available quantitative data for key enzymes from different organisms is presented below.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | 25 ± 5 | - | - | - | [2] |

| Oxaloacetate | 50 ± 10 | - | - | - | [2] | ||

| Candida lipolytica | Propionyl-CoA | 20 | - | - | - | [3] | |

| Oxaloacetate | 30 | - | - | - | [3] | ||

| Methylisocitrate Lyase (PrpB) | Escherichia coli | (2S,3R)-2-methylisocitrate | 18 | 16.6 mU/mg | - | - | [4] |

| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Propionate | 50 | 120 | - | - | [5] |

Note: Data availability is limited, and experimental conditions can vary between studies. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the methylcitrate cycle.

Assay for Methylcitrate Synthase Activity

This spectrophotometric assay measures the activity of methylcitrate synthase by detecting the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[4]

Materials:

-

Potassium phosphate (B84403) buffer (66.7 mM, pH 6.9)

-

Oxaloacetate solution (2 mM)

-

Propionyl-CoA solution (250 µM)

-

DTNB solution (2 mM)

-

Crude cell extract or purified enzyme

Procedure:

-

Prepare a reaction mixture in a 1 cm cuvette containing:

-

1 ml of 66.7 mM potassium phosphate buffer (pH 6.9)

-

Appropriate volumes of 2 mM oxaloacetate, 250 µM propionyl-CoA, and 2 mM DTNB to achieve the final concentrations.

-

-

Initiate the reaction by adding the crude cell extract or purified enzyme.

-

Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of the DTNB product (13.6 cm²·µmol⁻¹).

Metabolomic Analysis of Methylcitrate Cycle Intermediates using 13C-Labeling and GC-MS

This method allows for the tracing of carbon flux through the methylcitrate cycle by using a 13C-labeled substrate (e.g., [1-¹³C]propionate) and analyzing the mass isotopomer distribution of downstream metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell culture medium

-

[1-¹³C]propionate

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., chloroform/methanol/water mixture)

-

Derivatization reagents (e.g., methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide)

-

GC-MS instrument

Procedure:

-

Cell Culture and Labeling: Grow cells in a defined medium and introduce [1-¹³C]propionate at a specific time point.

-

Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract metabolites using an appropriate solvent mixture.

-

Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis.

-

GC-MS Analysis: Separate the derivatized metabolites by GC and detect the mass fragments by MS.

-

Data Analysis: Analyze the mass isotopomer distributions of methylcitrate cycle intermediates to determine the flux of the ¹³C label through the pathway.

Genetic Regulation of the Methylcitrate Cycle

The expression of the genes encoding the methylcitrate cycle enzymes is tightly regulated to ensure an appropriate response to the presence of propionate. In many bacteria, these genes are organized in the prp operon.

The prp Operon and the Role of PrpR

In Salmonella enterica and E. coli, the genes prpB, prpC, prpD, and prpE (encoding propionyl-CoA synthetase) form the prpBCDE operon.[6] The expression of this operon is controlled by the transcriptional regulator PrpR.[6][7]

PrpR is a member of the σ⁵⁴-dependent family of transcriptional activators.[6] Its activity is modulated by the intracellular concentration of 2-methylcitrate, which acts as a co-activator.[8] When propionate is available, it is converted to propionyl-CoA and then to 2-methylcitrate, which binds to PrpR. This binding event activates PrpR, leading to the recruitment of σ⁵⁴-containing RNA polymerase to the prpBCDE promoter and subsequent transcription of the operon.[8] In Mycobacterium tuberculosis, PrpR also plays a crucial role in regulating the expression of methylcitrate and glyoxylate cycle genes.[1][9]

Interplay with Central Metabolism

The methylcitrate cycle is intricately linked to the central metabolic pathways of the cell, particularly the tricarboxylic acid (TCA) cycle and the glyoxylate cycle.

-

TCA Cycle: The succinate produced by the methylcitrate cycle is a direct intermediate of the TCA cycle, providing a link between propionate metabolism and cellular respiration. The oxaloacetate required for the first step of the methylcitrate cycle is also a key intermediate of the TCA cycle.

-

Glyoxylate Cycle: In organisms that possess the glyoxylate cycle, there is a close relationship with the methylcitrate cycle. Both pathways can utilize intermediates from fatty acid oxidation. In some organisms, such as Mycobacterium tuberculosis, the isocitrate lyase of the glyoxylate cycle also functions as the methylisocitrate lyase of the methylcitrate cycle.

Significance in Drug Development

The absence of the methylcitrate cycle in humans makes it an attractive target for the development of novel antimicrobial agents.[10] Inhibiting this pathway would specifically disrupt the metabolism of pathogenic bacteria and fungi that rely on it for survival and virulence, particularly during infection when they may utilize host-derived fatty acids and amino acids. Methylcitrate synthase, as the first committed step of the cycle, is a particularly promising target for inhibitor design.

Conclusion

The discovery and elucidation of the methylcitrate cycle have provided fundamental insights into microbial metabolism and adaptation. This technical guide has summarized the key historical milestones, the core biochemical reactions, the available quantitative data, and the intricate regulatory mechanisms governing this essential pathway. The detailed experimental protocols and visual representations aim to equip researchers and drug development professionals with the necessary knowledge to further investigate this cycle and exploit its potential as a therapeutic target. As our understanding of microbial pathogenesis deepens, the methylcitrate cycle will undoubtedly remain a focal point of research with significant implications for human health.

References

- 1. journals.asm.org [journals.asm.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Propionate metabolism in Saccharomyces cerevisiae: implications for the metabolon hypothesis. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Propionate metabolism in Saccharomyces cerevisiae: implications for the metabolon hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2-Methylcitric Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 2-methylcitric acid trisodium (B8492382) salt, a key metabolite in propionate (B1217596) metabolism. This document consolidates essential data on its chemical characteristics, metabolic significance, and interactions with key enzymes. Detailed experimental protocols are provided to facilitate further research and application in drug development and diagnostics.

Core Chemical and Physical Properties

2-Methylcitric acid trisodium salt is the trisodium salt of 2-methylcitric acid, a tricarboxylic acid. It is a key biomarker for certain inborn errors of metabolism.[1] The fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇Na₃O₇ | [2][3] |

| Molecular Weight | 272.10 g/mol | [2][3][4][5] |

| CAS Number | 117041-96-0 | [2][3][4][5] |

| Appearance | Solid | [2][3] |

| Solubility (2-Methylcitric Acid) | Water: 80 mg/mLDMSO: 80 mg/mL | [6] |

| Solubility (Trisodium Salt) | Water: 100 mg/mL (requires sonication) | [2] |

| Storage Conditions | 2°C - 8°C, under inert gas (Nitrogen) | [4][5] |

| Predicted pKa (Strongest Acidic) | 3.18 | [1] |

Metabolic Significance and the 2-Methylcitric Acid Cycle

2-Methylcitric acid is a central intermediate in the 2-methylcitric acid cycle, a metabolic pathway for the catabolism of propionate, which is primarily derived from the breakdown of odd-chain fatty acids and certain amino acids.[7][8] This cycle is crucial for detoxifying cells from toxic propionyl-CoA.[7]

Elevated levels of 2-methylcitric acid in bodily fluids are a diagnostic marker for inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria.[9]

The 2-methylcitric acid cycle involves a series of enzymatic reactions that convert propionyl-CoA to pyruvate (B1213749) and succinate, which can then enter the tricarboxylic acid (TCA) cycle.

Enzyme Interactions and Inhibition

2-Methylcitric acid has been shown to inhibit several key enzymes involved in central carbon metabolism. This inhibition can contribute to the pathophysiology of metabolic disorders where this metabolite accumulates.

| Enzyme | Inhibition Type | Ki Value | Source(s) |

| Citrate (B86180) Synthase | Competitive | 1.5 - 7.6 mM | [9] |

| Aconitase | Non-competitive | 1.5 - 7.6 mM | [9] |

| NAD⁺-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 mM | [9] |

| NADP⁺-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 mM | [9] |

| Phosphofructokinase | - | 1 mM (50% inhibition) | [9] |

Experimental Protocols

Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This method is crucial for newborn screening of propionic and methylmalonic acidemias.

Methodology:

-

Sample Preparation: A 3.2 mm disc is punched from a dried blood spot into a polypropylene (B1209903) tube.

-

Derivatization: 20 µL of an internal standard working solution is added, followed by 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE (2 mmol/L in acetonitrile).

-

Reaction: The tube is capped and heated at 65°C for 45 minutes.

-

Quenching: The reaction is stopped by adding 120 µL of 10% methanol (B129727) containing PFOA (0.5 g/L).

-

Analysis: The sample is centrifuged at 13,000 rpm for 1 minute, and a 10 µL aliquot of the supernatant is injected into the LC-MS/MS system.

2-Methylcitrate Synthase Activity Assay

This assay measures the activity of 2-methylcitrate synthase by detecting the release of free Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Methodology:

-

Reaction Mixture: Prepare a 0.8 mL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 0.1 M KCl, 0.54 M glycerol, 0.15 mM DTNB, 0.05 mM oxaloacetate, and 0.1 mM propionyl-CoA.

-

Initiation: The reaction is initiated by the addition of the enzyme sample (e.g., cell lysate).

-

Measurement: The increase in absorbance at 412 nm is monitored, which corresponds to the formation of the TNB²⁻ anion (extinction coefficient of 13,600 M⁻¹ cm⁻¹).

Aconitase Inhibition Assay

This protocol can be adapted to determine the inhibitory effect of 2-methylcitric acid on aconitase activity.

Methodology:

-

Sample Preparation: Prepare tissue homogenate or cell lysate in a cold assay buffer. For mitochondrial aconitase, a mitochondrial isolation step is required.

-

Activation: Activate the aconitase in the sample by incubating with an activation solution containing cysteine and (NH₄)Fe(SO₄)₂ on ice.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, substrate (citrate), and the enzyme preparation. For inhibition studies, varying concentrations of this compound salt are added.

-

Coupled Enzyme Reaction: The conversion of citrate to isocitrate by aconitase is coupled to the reduction of a detector molecule by isocitrate dehydrogenase, leading to a colorimetric or fluorometric readout.

-

Measurement: The rate of change in absorbance or fluorescence is measured to determine the aconitase activity. The inhibitory effect is determined by comparing the activity in the presence and absence of the inhibitor.

NADP⁺-Dependent Isocitrate Dehydrogenase Inhibition Assay

This protocol can be adapted to assess the inhibition of NADP⁺-dependent isocitrate dehydrogenase by 2-methylcitric acid.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing glycylglycine (B550881) buffer (pH 7.4), DL-isocitric acid, β-NADP⁺, and manganese chloride. For inhibition studies, varying concentrations of this compound salt are added.

-

Enzyme Preparation: Prepare a solution of isocitrate dehydrogenase in a cold buffer immediately before use.

-

Initiation: Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Kinetics: The inhibitory constant (Ki) can be determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model.[9]

Synthesis of this compound Salt

Biological Synthesis:

The in vitro biosynthesis of 2-methylcitrate can be achieved using citrate synthase, which catalyzes the condensation of propionyl-CoA and oxaloacetate.[4] This enzymatic synthesis produces a mixture of diastereoisomers.[4]

Chemical Synthesis:

General Protocol for Trisodium Salt Formation:

-

Dissolution: Dissolve the synthesized 2-methylcitric acid in a suitable solvent, such as water or ethanol.

-

Neutralization: Slowly add a stoichiometric amount (3 equivalents) of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate solution, to the dissolved acid while monitoring the pH. The target pH should be in the neutral to slightly alkaline range.

-

Isolation: The trisodium salt can be isolated by precipitation from the solution, possibly by the addition of a less polar solvent, followed by filtration and drying. Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.

Conclusion

This compound salt is a biochemically significant molecule, playing a critical role in propionate metabolism and serving as an important biomarker for specific metabolic diseases. Its interactions with key metabolic enzymes highlight its potential as a modulator of cellular energy pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic or diagnostic applications.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of bovine heart NAD-specific isocitrate dehydrogenase by reduced pyridine nucleotides: modulation of inhibition by ADP, NAD+, Ca2+, citrate, and isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthesis of methylcitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 117041-96-0 | SEA04196 [biosynth.com]

- 6. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Methylcitric Acid Cycle: A Core Hub in Microbial Propionate Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596) is a crucial short-chain fatty acid in various microbial ecosystems, serving as both a vital carbon source and a potentially toxic metabolite. Its metabolism is central to the survival and virulence of many microorganisms. The 2-methylcitric acid (2-MCC) cycle represents a primary pathway for the assimilation and detoxification of propionate in a wide range of bacteria and fungi. This technical guide provides a comprehensive overview of the 2-MCC, detailing its enzymatic steps, regulatory mechanisms, and its intersection with central carbon metabolism. We present collated quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the pathway and its regulation to serve as a valuable resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction to the 2-Methylcitric Acid Cycle

The 2-methylcitric acid (2-MCC) cycle, also known as the methylcitrate cycle, is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679).[1][2] This cycle is essential for microorganisms that utilize propionate as a carbon and energy source or need to detoxify propionyl-CoA generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[3][4] The accumulation of propionyl-CoA can be toxic to cells, and the 2-MCC provides a vital route for its assimilation into central metabolism.[4] The pathway shares similarities with the tricarboxylic acid (TCA) cycle, involving analogous enzymatic reactions.

The core of the 2-MCC consists of three key enzymatic reactions catalyzed by 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[2] These enzymes are typically encoded by the prp operon, which is subject to intricate transcriptional regulation.[5] The end products of the cycle, pyruvate and succinate, are readily integrated into central metabolic pathways such as the TCA cycle and gluconeogenesis.

The Enzymatic Steps of the 2-Methylcitric Acid Cycle

The 2-MCC proceeds through a series of enzymatic reactions that convert propionyl-CoA and oxaloacetate into pyruvate and succinate.

Step 1: Condensation of Propionyl-CoA and Oxaloacetate

The cycle is initiated by the enzyme 2-methylcitrate synthase (PrpC) (EC 2.3.3.5), which catalyzes the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[3][6] This reaction is analogous to the citrate (B86180) synthase reaction in the TCA cycle.[3]

-

Reaction: Propionyl-CoA + Oxaloacetate + H₂O → (2S,3S)-2-Methylcitrate + CoA-SH

Step 2: Isomerization of 2-Methylcitrate

The next step involves the conversion of 2-methylcitrate to 2-methylisocitrate. In many bacteria, such as Salmonella enterica, this is a two-step process catalyzed by two distinct enzymes. First, 2-methylcitrate dehydratase (PrpD) (EC 4.2.1.79) dehydrates 2-methylcitrate to 2-methyl-cis-aconitate.[7] Subsequently, an aconitase (AcnA or AcnB) hydrates 2-methyl-cis-aconitate to form (2S,3R)-2-methylisocitrate.[7]

-

Reaction 1 (PrpD): (2S,3S)-2-Methylcitrate ⇌ 2-Methyl-cis-aconitate + H₂O

-

Reaction 2 (AcnA/B): 2-Methyl-cis-aconitate + H₂O ⇌ (2S,3R)-2-Methylisocitrate

In some microorganisms, a single enzyme with both dehydratase and hydratase activity may catalyze this isomerization.

Step 3: Cleavage of 2-Methylisocitrate

The final step of the cycle is catalyzed by 2-methylisocitrate lyase (PrpB) (EC 4.1.3.30), which cleaves 2-methylisocitrate into pyruvate and succinate.[2] This reaction is analogous to the isocitrate lyase reaction in the glyoxylate (B1226380) cycle.

-

Reaction: (2S,3R)-2-Methylisocitrate → Pyruvate + Succinate

The succinate produced can enter the TCA cycle, while pyruvate can be further metabolized in various central metabolic pathways.

Quantitative Data

Understanding the kinetic properties of the 2-MCC enzymes is crucial for metabolic modeling and engineering efforts. The following tables summarize key quantitative data reported in the literature.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | [8] |

| Oxaloacetate | 5 | [8] | |||

| Acetyl-CoA | 101 | 0.11 | [8] | ||

| Salmonella enterica | Propionyl-CoA | 17 | 0.33 | [1] | |

| Oxaloacetate | 5 | [1] | |||

| Acetyl-CoA | 101 | 0.11 | [1] | ||

| 2-Methylisocitrate Lyase (PrpB) | Pseudomonas aeruginosa | 2-Methylisocitrate | 130 ± 20 | 1.8 ± 0.1 | [9] |

Table 1: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes. This table provides a summary of the Michaelis constant (Km) and maximum reaction velocity (Vmax) for key enzymes of the 2-MCC from different microorganisms.

| Metabolite | Organism | Condition | Intracellular Concentration | Reference |

| Propionyl-CoA | Escherichia coli | Propionate supplementation | Not explicitly quantified, but production of derivatives confirmed | [10] |

| 2-Methylcitrate | Yarrowia lipolytica | Growth on propionate | Accumulation observed in prpD mutant | [11] |

Table 2: Intracellular Metabolite Concentrations. This table presents available data on the intracellular concentrations of key metabolites of the 2-MCC. Quantitative data in this area is limited and represents a key area for future research.

Regulation of the 2-Methylcitric Acid Cycle

The expression of the prp operon, which encodes the enzymes of the 2-MCC, is tightly regulated at the transcriptional level to ensure that the pathway is active only when required.

Transcriptional Regulation in Escherichia coli and Salmonella enterica

In E. coli and Salmonella, the prpBCDE operon is positively regulated by the transcriptional activator PrpR , a member of the NtrC family of response regulators. The activity of PrpR is thought to be modulated by an intermediate of the 2-MCC, likely 2-methylcitrate itself, which acts as an inducer. The expression of the prp operon is also subject to catabolite repression, mediated by the cAMP receptor protein (CRP) . In the absence of glucose, cAMP levels rise, leading to the formation of the cAMP-CRP complex, which binds to the promoter region of the prp operon and enhances its transcription.

Transcriptional Regulation in Mycobacterium

In Mycobacterium tuberculosis and other mycobacteria, the regulation of the prp operon is more complex and involves multiple regulators. The pathway is crucial for the metabolism of host-derived lipids and cholesterol during infection. The transcriptional activator PrpR plays a key role in inducing the expression of the prpDBC operon in response to propionate. Additionally, global regulators such as RegX3 and the nitrogen regulator GlnR have been shown to modulate the expression of the prp operon, integrating the metabolism of propionate with the overall physiological state of the cell.

Signaling Pathways and Experimental Workflows

The 2-Methylcitric Acid Cycle Pathway

Caption: The enzymatic steps of the 2-Methylcitric Acid Cycle.

Transcriptional Regulation of the prp Operon

Caption: Transcriptional regulation of the prp operon.

Experimental Workflow: Construction of a prpC Deletion Mutant

Caption: Workflow for creating a targeted gene deletion mutant.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the 2-MCC. Below are methodologies for key experiments.

Assay for 2-Methylcitrate Synthase (PrpC) Activity

This assay measures the rate of Coenzyme A (CoA-SH) release from propionyl-CoA upon its condensation with oxaloacetate, using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Propionyl-CoA solution (10 mM)

-

Oxaloacetate solution (10 mM)

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

-

Cell-free extract or purified PrpC enzyme

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

870 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

50 µL of 10 mM oxaloacetate solution

-

50 µL of 10 mM DTNB solution

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 30 µL of 10 mM propionyl-CoA solution and mix thoroughly.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH release.

-

Calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction (TNB2-), which is 14,150 M-1cm-1 at 412 nm.

Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay measures the formation of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate produced is then quantified by its reaction with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.[12]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

2-Methylisocitrate solution (10 mM)

-

Phenylhydrazine hydrochloride solution (100 mM)

-

Cell-free extract or purified PrpB enzyme

-

Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

100 µL of 100 mM phenylhydrazine hydrochloride solution

-

-

Add 10 µL of the cell-free extract or purified PrpB enzyme and incubate at 30°C for 3 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM 2-methylisocitrate solution and mix well.

-

Monitor the increase in absorbance at 324 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of the pyruvate phenylhydrazone, which is approximately 16,800 M-1cm-1 at 324 nm.[12]

Construction of a prpC Deletion Mutant in Salmonella enterica

This protocol describes the construction of a gene deletion mutant using λ-Red recombineering.

Materials:

-

Salmonella enterica strain carrying the λ-Red recombinase expression plasmid (e.g., pKD46)

-

Template plasmid containing an antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)

-

PCR primers with 5' extensions homologous to the regions flanking the prpC gene and 3' ends that anneal to the template plasmid

-

Electroporator and cuvettes

-

Luria-Bertani (LB) agar plates with appropriate antibiotics

Procedure:

-

PCR Amplification of the Disruption Cassette:

-

Design PCR primers with ~50 bp homology arms corresponding to the regions immediately upstream and downstream of the prpC gene. The 3' ends of the primers should be complementary to the template plasmid carrying the antibiotic resistance gene.

-

Perform PCR to amplify the antibiotic resistance cassette with the flanking homology arms.

-

Purify the PCR product.

-

-

Preparation of Electrocompetent Cells:

-

Grow the Salmonella enterica strain carrying the λ-Red plasmid at 30°C in LB broth containing the appropriate antibiotic to an OD600 of 0.4-0.6.

-

Induce the expression of the λ-Red recombinase by adding L-arabinose to a final concentration of 0.2% and continue to incubate for 1-2 hours.

-

Prepare electrocompetent cells by washing the cells multiple times with ice-cold sterile 10% glycerol.

-

-

Electroporation and Selection:

-

Electroporate the purified PCR product into the electrocompetent cells.

-

Allow the cells to recover in SOC medium at 37°C for 1-2 hours.

-

Plate the cells on LB agar plates containing the antibiotic corresponding to the resistance cassette.

-

Incubate the plates at 37°C overnight.

-

-

Verification of Mutants:

-

Screen colonies for the correct insertion of the disruption cassette by PCR using primers that flank the prpC gene.

-

Confirm the deletion by DNA sequencing.

-

Conclusion and Future Directions

The 2-methylcitric acid cycle is a fundamental metabolic pathway in a diverse range of microorganisms, playing a critical role in propionate metabolism and detoxification. Its presence and activity are directly linked to microbial fitness and, in the case of pathogens, to virulence. This guide has provided a detailed overview of the 2-MCC, including its biochemistry, regulation, and methods for its study.

Future research in this area will likely focus on several key aspects. A more comprehensive understanding of the allosteric and post-translational regulation of the 2-MCC enzymes will provide a more complete picture of how this pathway is controlled. The development of high-throughput screening methods for inhibitors of 2-MCC enzymes could lead to the discovery of novel antimicrobial agents. Furthermore, elucidating the intricate interplay between the 2-MCC and other central metabolic pathways through metabolomics and flux analysis will be crucial for a holistic understanding of microbial metabolism and for the rational design of metabolic engineering strategies. The continued exploration of the 2-MCC will undoubtedly yield valuable insights into microbial physiology and open new avenues for biotechnological and therapeutic applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 3. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 4. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. In vitro conversion of propionate to pyruvate by Salmonella enterica enzymes: 2-methylcitrate dehydratase (PrpD) and aconitase Enzymes catalyze the conversion of 2-methylcitrate to 2-methylisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Disease: A Technical Guide to 2-Methylcitric Acid Accumulation in Propionic Acidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block disrupts the normal catabolism of several essential amino acids and odd-chain fatty acids, leading to the accumulation of toxic metabolites. Among these, 2-methylcitric acid (2-MC) is a hallmark biomarker, the understanding of which is crucial for diagnosis, monitoring, and the development of therapeutic strategies. This technical guide provides an in-depth exploration of the mechanism behind 2-MC accumulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of 2-Methylcitric Acid Accumulation

The accumulation of 2-methylcitric acid in propionic acidemia is a direct consequence of the primary enzymatic defect and the subsequent shunting of a key metabolite into an alternative pathway.

The Primary Defect: Propionyl-CoA Carboxylase Deficiency

Propionic acidemia is caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the biotin-dependent enzyme propionyl-CoA carboxylase, respectively. PCC is a critical mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. This reaction is an essential step in the catabolic pathways of the branched-chain amino acids valine and isoleucine, as well as methionine, threonine, and odd-chain fatty acids.

The Buildup of Propionyl-CoA

A deficiency in PCC activity leads to a bottleneck in these catabolic pathways, resulting in the accumulation of propionyl-CoA within the mitochondrial matrix. The concentration of this intermediate rises to toxic levels, driving the pathophysiology of the disease.

The Alternative Pathway: The Role of Citrate (B86180) Synthase

Under normal physiological conditions, the Krebs cycle enzyme citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. However, in the presence of high concentrations of propionyl-CoA, citrate synthase can utilize propionyl-CoA as an alternative substrate. This condensation of propionyl-CoA with oxaloacetate results in the formation of 2-methylcitric acid. This reaction serves as a "metabolic overflow" pathway for the excess propionyl-CoA.

Quantitative Data on Metabolite Accumulation

The biochemical diagnosis of propionic acidemia relies on the quantitative analysis of key metabolites in biological fluids. The following tables summarize the typical concentrations of 2-methylcitric acid, propionylcarnitine (B99956) (C3), and 3-hydroxypropionate (B73278) in patients with propionic acidemia compared to healthy controls.

| Metabolite | Patient Population | Matrix | Concentration Range | Control Range | Reference |

| 2-Methylcitric Acid | Propionic Acidemia | Urine | 8.3 - 591 mmol/mol creatinine (B1669602) | 0.4 - 3.4 mmol/mol creatinine | [1] |